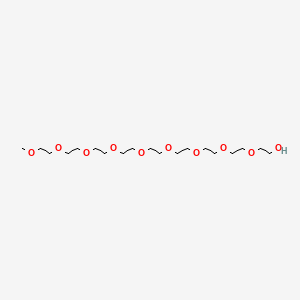

Nonaethylene Glycol Monomethyl Ether

概要

説明

Nonaethylene Glycol Monomethyl Ether (also known as 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol) is a compound with the molecular formula C19H40O10 . It is a transparent and odorless liquid that serves as a versatile solvent across diverse industries, including pharmaceuticals, paints, and inks . This compound has gained prominence for its solvent properties, facilitating the solubility of drugs and enhancing their permeability through cell membranes .

Synthesis Analysis

The synthesis of Nonaethylene Glycol Monomethyl Ether involves several steps . The process starts with the reaction of a compound of formula (I), where LG is a suitable leaving group, with triethylene glycol monomethyl ether in the presence of a coupling agent. This prepares hexaethylene glycol monobenzyl monomethyl ether. This compound is then hydrogenated to prepare hexaethylene glycol monomethyl ether. The hexaethylene glycol monomethyl ether is then reacted with a compound of formula (I) in the presence of a coupling agent to prepare nonaethylene glycol monobenzyl monomethyl ether. Finally, nonaethylene glycol monobenzyl monomethyl ether is hydrogenated to prepare nonaethylene glycol monomethyl ether .Molecular Structure Analysis

The molecular weight of Nonaethylene Glycol Monomethyl Ether is 428.515 Da . It has 10 hydrogen bond acceptors and 1 hydrogen bond donor .Chemical Reactions Analysis

Nonaethylene Glycol Monomethyl Ether is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis

Nonaethylene Glycol Monomethyl Ether has a density of 1.1±0.1 g/cm3, a boiling point of 490.1±40.0 °C at 760 mmHg, and a flash point of 250.2±27.3 °C . It has a molar refractivity of 107.3±0.3 cm3, a polar surface area of 103 Å2, and a molar volume of 396.9±3.0 cm3 .科学的研究の応用

Nonaethylene Glycol Monomethyl Ether: A Comprehensive Analysis

Drug Delivery Systems: Nonaethylene Glycol Monomethyl Ether (NMGME) is often used in the synthesis of drug delivery systems due to its polyether structure, which can enhance solubility and biocompatibility of pharmaceuticals.

PROTAC Linker: As a PEG-based PROTAC linker, NMGME contributes to the creation of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target proteins for degradation .

Industrial Applications: Its unique chemical properties make NMGME a significant reagent in industrial applications, potentially including the production of specialty coatings or as a solvent in manufacturing processes .

作用機序

Target of Action

Nonaethylene Glycol Monomethyl Ether (NGME) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

As a linker in PROTACs, NGME connects the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of NGME is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, NGME (as part of a PROTAC) can influence this pathway to degrade specific proteins .

Pharmacokinetics

As a component of protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the other components of the protac, as well as by the specific properties of the target protein and the e3 ligase .

Result of Action

The result of NGME’s action is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein . For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease .

Action Environment

The action of NGME is influenced by various environmental factors. For example, the efficacy of PROTACs can be affected by the expression levels of the target protein and the E3 ligase . Additionally, the stability of NGME and the PROTAC it is part of can be influenced by factors such as pH and temperature .

Safety and Hazards

When handling Nonaethylene Glycol Monomethyl Ether, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHAVLIDQNWEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462861 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonaethylene Glycol Monomethyl Ether | |

CAS RN |

6048-68-6 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

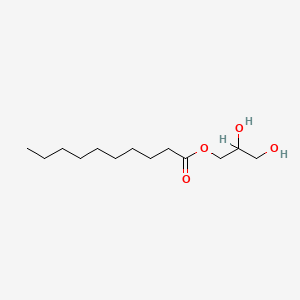

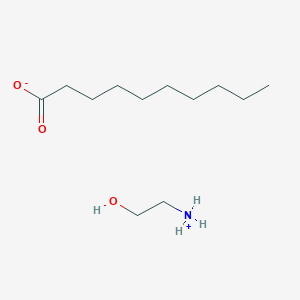

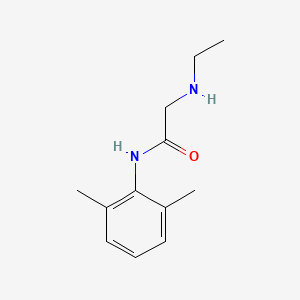

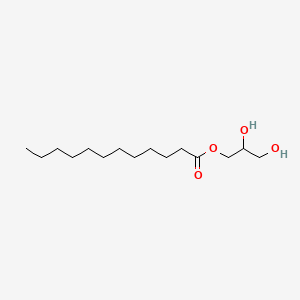

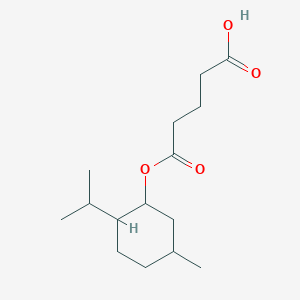

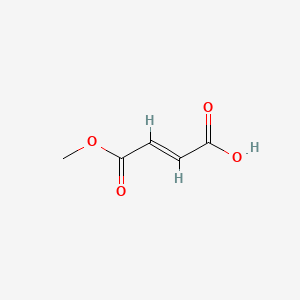

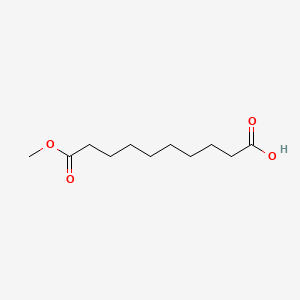

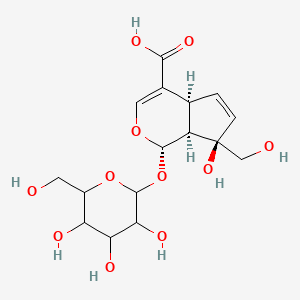

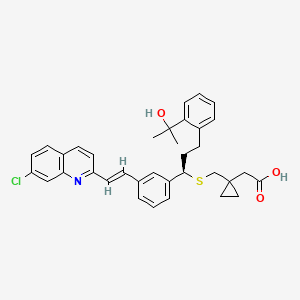

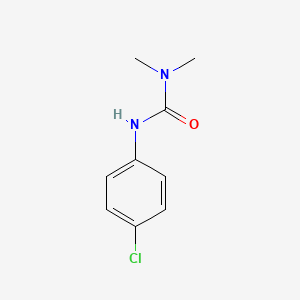

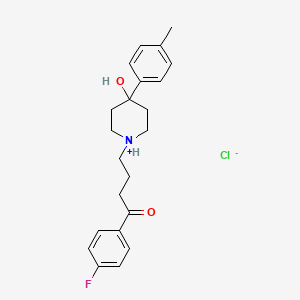

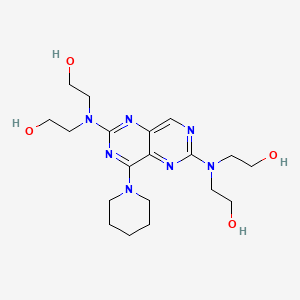

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。